molecular formula C12H13NS B13790023 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole

6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole

Cat. No.: B13790023
M. Wt: 203.31 g/mol
InChI Key: UWACNWNTXQWMGK-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole core with cyclopropyl and dimethyl substituents, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as Dess-Martin periodinane (DMP) and potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

    2,5-Dimethylbenzothiazole: Lacks the cyclopropyl group but shares the dimethyl substitution.

    6-Cyclopropylbenzothiazole: Lacks the dimethyl substitution but shares the cyclopropyl group.

    2-Methyl-6-cyclopropylbenzothiazole: Shares both the cyclopropyl and one of the methyl groups.

Uniqueness: 6-Cyclopropyl-2,5-dimethyl-1,3-benzothiazole is unique due to the presence of both cyclopropyl and dimethyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications .

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

6-cyclopropyl-2,5-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C12H13NS/c1-7-5-11-12(14-8(2)13-11)6-10(7)9-3-4-9/h5-6,9H,3-4H2,1-2H3

InChI Key

UWACNWNTXQWMGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C3CC3)SC(=N2)C

Origin of Product

United States

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